N-(5-(N,N-dimethylsulfamoyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)acetamide
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Overview
Description
This compound is a complex organic molecule that contains several functional groups, including a sulfamoyl group (N,N-dimethylsulfamoyl), a tetrahydrothiazolo group, and a pyridin group. These groups are common in many pharmaceuticals and could potentially have various biological activities .
Physical and Chemical Properties Analysis
Based on the information available for similar compounds, this compound is likely to be a solid at room temperature, with a high molecular weight . Its exact physical and chemical properties (like melting point, boiling point, solubility, etc.) would depend on its specific structure and the presence of functional groups.Scientific Research Applications
Synthetic Methodologies and Heterocyclic Chemistry
Research into similar heterocyclic compounds focuses on the synthesis of innovative heterocycles incorporating various moieties. For example, studies have shown the synthesis of new heterocycles, such as pyrrole, pyridine, and triazolo[1,5-a]pyridines, which exhibit potential biological activities (Fadda et al., 2017; Palamarchuk et al., 2019). These methodologies offer a foundation for developing compounds with tailored properties for specific research applications.
Anticancer and Antimicrobial Potential
Several studies have modified related compounds to enhance their anticancer effects, demonstrating the potential of such molecules in cancer research (Wang et al., 2015). Additionally, the antimicrobial activities of synthesized heterocycles have been a significant focus, with compounds showing activity against various bacterial and fungal strains (Soliman et al., 2009). These findings indicate the potential of heterocyclic compounds in developing new therapeutic agents.
Radioimaging Applications
Compounds with heterocyclic structures have also been explored for their use in radioimaging, as seen in the development of radioligands for PET imaging, suggesting potential applications in medical diagnostics and research (Dollé et al., 2008).
Chemical Biology and Drug Development
The structural complexity of these molecules, including various acetamide derivatives, positions them as candidates for chemical biology studies and drug development processes. Their synthesis and functional characterization contribute to understanding their mechanisms of action, paving the way for potential pharmaceutical applications (Nunna et al., 2014).
Safety and Hazards
Properties
IUPAC Name |
N-[5-(dimethylsulfamoyl)-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4O3S2/c1-7(15)11-10-12-8-4-5-14(6-9(8)18-10)19(16,17)13(2)3/h4-6H2,1-3H3,(H,11,12,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUUZQKURMYYTDQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NC2=C(S1)CN(CC2)S(=O)(=O)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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